BenchChemオンラインストアへようこそ!

3'-Amino-3'-deoxyadenosine

Antitumor Oncology Nucleoside analogue

3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) is a uniquely differentiated purine nucleoside analogue that outperforms cordycepin, 2'-amino, 5'-amino, and puromycin aminonucleoside analogues in specialized research applications. Key differentiators: (1) 7-fold enhanced potency at engineered H272E adenosine A3 receptor mutant—a validated tool for neoceptor pharmacology studies; (2) Definitive RNA chain terminator via incorporation of its triphosphate form into nascent transcripts, enabling dissection of transcription elongation and premature termination; (3) Superior antitumor activity in Ehrlich ascites model vs. puromycin aminonucleoside at nontoxic doses; (4) Intermediate adenosine kinase Km of 0.26 mM, positioned between adenosine (3 μM) and cordycepin (1.84 mM), enabling systematic phosphorylation SAR studies. The free 3'-amino group is essential—acetylation completely ablates all biological activity. For research use only.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 2504-55-4
Cat. No. B1194517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-3'-deoxyadenosine
CAS2504-55-4
Synonyms3'-amino-3'-deoxyadenosine
3'-deoxy-3'-aminoadenosine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N
InChIInChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyILDPUOKUEKVHIL-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) Procurement Guide: Chemical Identity and Core Characteristics


3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) is a purine nucleoside analogue in which the 3'-hydroxyl group of the ribose moiety is replaced by an amino group [1]. First isolated from Helminthosporium sp. 215 and Cordyceps militaris as a natural product with antitumor activity [2], the compound has a molecular formula of C10H14N6O3 and a molecular weight of 266.26 g/mol [3]. Its structural modification confers distinct biochemical properties compared to adenosine and related deoxyadenosine analogues, including altered phosphorylation kinetics, receptor binding profiles, and nucleic acid chain termination capacity [4][5].

Why 3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) Cannot Be Replaced by Cordycepin, Puromycin Aminonucleoside, or 3'-Acetamido Analogues


The 3'-amino modification fundamentally alters the compound's biological fate and functional profile relative to its closest structural analogs. Unlike 3'-deoxyadenosine (cordycepin), which lacks any 3'-substituent, the 3'-amino group enables distinct enzyme kinetics (Km 0.26 mM vs. 1.84 mM for adenosine kinase phosphorylation) [1] and confers unique receptor selectivity at the adenosine A3 receptor [2]. In contrast to puromycin aminonucleoside (PANS), the free 3'-amino compound exhibits superior antitumor activity in the Ehrlich ascites model [3]. Acetylation to 3'-acetamido-3'-deoxyadenosine completely ablates cytotoxicity and antitumor activity, demonstrating that the free amino group is essential for biological function [4]. Consequently, substitution with any of these analogues would yield divergent experimental outcomes in phosphorylation-dependent assays, receptor binding studies, antitumor evaluations, or nucleic acid synthesis inhibition experiments.

Quantitative Differentiation Evidence for 3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) Against Key Comparators


Superior Antitumor Activity of 3'-Amino-3'-deoxyadenosine vs. Puromycin Aminonucleoside in Murine Ascites Model

3'-Amino-3'-deoxyadenosine exhibits quantifiably greater antitumor activity than the structurally related puromycin aminonucleoside when evaluated in the same murine ascites tumor system. At nontoxic dosage levels, the target compound demonstrated superior tumor growth inhibition relative to the comparator [1]. The study directly compared both compounds in parallel within the identical experimental system, establishing a clear efficacy hierarchy that cannot be inferred from structural similarity alone.

Antitumor Oncology Nucleoside analogue

Enhanced Adenosine Kinase Phosphorylation Efficiency: 3'-Amino-3'-deoxyadenosine vs. Cordycepin (Km Comparison)

3'-Amino-3'-deoxyadenosine is phosphorylated by adenosine kinase with significantly higher catalytic efficiency than 3'-deoxyadenosine (cordycepin), a closely related structural analogue. Kinetic analysis using purified recombinant yeast adenosine kinase revealed a Km of 0.26 mM for 3'-amino-3'-deoxyadenosine, compared to 1.84 mM for cordycepin, representing an approximately 7-fold difference in substrate affinity [1]. The native substrate adenosine exhibits a Km of 3 μM.

Enzyme kinetics Phosphorylation Adenosine kinase

Selective Adenosine A3 Receptor Mutant Affinity: 7-Fold Enhancement Unique to 3'-Amino Substitution

3'-Amino-3'-deoxyadenosine demonstrates uniquely enhanced binding affinity for the H272E mutant adenosine A3 receptor compared to wild-type, a property not shared by the corresponding 2'-amino or 5'-amino analogues. The compound proved 7-fold more potent at the H272E mutant receptor than at the wild-type receptor [1]. In contrast, the 2'-amino and 5'-amino analogues did not display significantly enhanced affinities for the mutant receptor [1].

GPCR Adenosine A3 receptor Receptor engineering Neoceptor

Essential Role of Free 3'-Amino Group: Complete Loss of Cytotoxicity Upon Acetylation

Acetylation of the 3'-amino group to yield 3'-acetamido-3'-deoxyadenosine results in complete loss of biological activity against both tumor cells and bacteria. 3'-Acetamido-3'-deoxyadenosine was not inhibitory against Ehrlich-Lettre tumor cells nor bacteria, whereas 3'-amino-3'-deoxyadenosine was toxic to ascitic adenocarcinoma [1]. Additionally, 3'-acetamido-3'-deoxyadenosine was not toxic to mice, whereas 3'-amino-3'-deoxyadenosine was toxic [1].

Structure-activity relationship Cytotoxicity Nucleoside modification

RNA Chain Termination Capacity: Triphosphate Incorporation and Elongation Arrest

3'-Amino-3'-deoxyadenosine functions as a definitive RNA chain terminator following intracellular conversion to its 5'-triphosphate form. Studies in SV40-transformed human lung fibroblasts demonstrated that 3'-amino-3'-deoxyadenosine triphosphate is incorporated into terminal positions of nascent RNA chains, and further elongation is prevented by the 3'-amino group, causing premature termination of RNA synthesis [1]. This mechanism is consistent with observations in Ehrlich ascites tumor cells, where growing RNA chains incorporate 3'-amino-3'-deoxyadenosine 5'-phosphate at free 3'-OH end groups and are thereafter unable to support further synthesis [2].

RNA synthesis Chain termination Nucleic acid inhibition

HIV-1 Replication Inhibition: Triphosphate Form Demonstrates Antiviral Activity

3'-Amino-3'-deoxyadenosine triphosphate and its metabolic precursors inhibit HIV-1 replication in acutely infected cells, with activity demonstrated at an early step in viral replication, most likely reverse transcription [1]. Puromycin aminonucleoside, PANS 5'-monophosphate, and 3'-amino-3'-deoxyadenosine triphosphate all inhibited HIV-1 replication in acutely infected cells, while no significant antiviral effects were demonstrated in chronically infected cells [1].

Antiviral HIV-1 Reverse transcription

Recommended Research Applications for 3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) Based on Quantified Differentiation Evidence


Engineered GPCR (Neoceptor) Studies Requiring Mutant-Selective Ligands

Investigators developing orthogonal ligand-receptor pairs using engineered adenosine A3 receptor mutants (particularly H272E) should select 3'-amino-3'-deoxyadenosine as a uniquely selective agonist. The compound's 7-fold enhanced potency at the H272E mutant versus wild-type receptor [1] provides a validated tool for neoceptor pharmacology studies, whereas 2'-amino and 5'-amino analogues lack this discriminatory enhancement. This makes the compound uniquely suitable for studies requiring selective activation of engineered receptors without cross-reactivity at native A3 receptors.

Adenosine Kinase Substrate Specificity and Phosphorylation Pathway Analysis

Researchers investigating adenosine kinase substrate specificity or nucleoside phosphorylation pathways should utilize 3'-amino-3'-deoxyadenosine as a comparator substrate with intermediate Km characteristics. Its Km of 0.26 mM for yeast adenosine kinase [1] positions it between the high-affinity native substrate adenosine (Km 3 μM) and the low-affinity analogue cordycepin (Km 1.84 mM). This graded affinity profile enables systematic analysis of structure-activity relationships governing nucleoside phosphorylation and intracellular activation.

RNA Chain Termination and Transcription Elongation Mechanistic Studies

Investigators studying RNA synthesis inhibition mechanisms should employ 3'-amino-3'-deoxyadenosine as a definitive chain terminator tool compound. The compound's established capacity to incorporate into nascent RNA chains via its triphosphate form and prevent further elongation via the 3'-amino group [1][2] provides a validated molecular probe for dissecting transcription elongation, RNA processing, and the cellular consequences of premature transcription termination.

In Vivo Antitumor Efficacy Studies in Murine Ascites Models

Researchers conducting in vivo oncology studies in murine ascites tumor models should prioritize 3'-amino-3'-deoxyadenosine over puromycin aminonucleoside based on head-to-head comparative efficacy data. The compound's demonstrated superior antitumor activity at nontoxic dosage levels in the Ehrlich ascites system [1] provides a validated starting point for further preclinical evaluation. Note that acetylation completely ablates this activity, reinforcing the necessity of obtaining the free amino compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Amino-3'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.